2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate)

Description

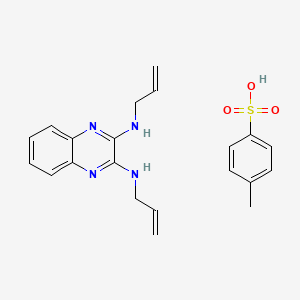

2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate) is a tosylate salt featuring a quinoxaline core substituted with two propenyl (allyl) groups at the nitrogen atoms of the diamine moiety. The compound’s molecular formula is C₁₄H₁₆N₄⁺·C₇H₇O₃S⁻, with a calculated molecular weight of 411.07 g/mol. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and stability, a common strategy in pharmaceutical and materials chemistry .

Properties

CAS No. |

68239-12-3 |

|---|---|

Molecular Formula |

C21H24N4O3S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2-N,3-N-bis(prop-2-enyl)quinoxaline-2,3-diamine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C14H16N4.C7H8O3S/c1-3-9-15-13-14(16-10-4-2)18-12-8-6-5-7-11(12)17-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18);2-5H,1H3,(H,8,9,10) |

InChI Key |

FPYDDNRHDKVMTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCNC1=NC2=CC=CC=C2N=C1NCC=C |

Origin of Product |

United States |

Preparation Methods

Core Quinoxaline Formation

The quinoxaline core is typically synthesized via condensation reactions between ortho-diamines and 1,2-dicarbonyl compounds. For example, 1,2-phenylenediamine reacts with glyoxal or substituted diketones under reflux in solvents such as ethanol or acetic acid to yield quinoxaline derivatives.

N,N'-Di-2-propenyl Substitution (N-Alkylation)

The introduction of N,N'-di-2-propenyl groups onto the quinoxalinediamine involves selective alkylation of the amino groups:

- Reagents: Allyl bromide or allyl chloride is commonly used as the alkylating agent.

- Conditions: The quinoxalinediamine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate or sodium hydride is added to deprotonate the amines, facilitating nucleophilic substitution.

- Procedure: The alkyl halide is added dropwise under stirring at controlled temperatures (0–50°C) to avoid over-alkylation or polymerization.

- Outcome: This yields the N,N'-di-2-propenyl substituted quinoxalinediamine with high selectivity and yield.

Formation of the Mono(4-methylbenzenesulfonate) Salt

To improve solubility, stability, or biological activity, the free base quinoxalinediamine derivative is converted into its salt form with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid):

- Process: The N,N'-di-2-propenyl quinoxalinediamine is dissolved in an appropriate solvent such as dichloromethane or ethanol.

- Addition: Stoichiometric amounts of p-toluenesulfonic acid are added dropwise under stirring.

- Isolation: The salt precipitates or is isolated by solvent evaporation and recrystallization.

- Purification: Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures is used to purify the product.

- Characterization: Melting point, IR, and NMR spectroscopy confirm the formation of the tosylate salt.

Representative Experimental Procedure (Based on Related Quinoxaline Derivatives)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Quinoxaline core | 1,2-phenylenediamine + diketone, reflux in ethanol | Yields quinoxaline intermediate |

| N-Alkylation | Allyl bromide, K2CO3, DMF, 0–50°C, stirring | Selective di-alkylation on amino groups |

| Salt formation | p-Toluenesulfonic acid, dichloromethane, room temp | Salt precipitates upon acid addition |

| Purification | Column chromatography (hexane/ethyl acetate) | Ensures high purity and yield |

Analytical and Structural Characterization

- Melting Point: Typically between 140–160°C for the tosylate salt form, indicating purity and crystallinity.

- Infrared Spectroscopy (IR): Characteristic peaks include sulfonate S=O stretches (~1300–1150 cm⁻¹), C=C stretches from propenyl groups (~1600 cm⁻¹), and aromatic quinoxaline bands (~1500 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows signals for aromatic protons, propenyl vinyl protons, and methylene groups adjacent to nitrogen.

- ^13C NMR confirms aromatic carbons and alkene carbons from the propenyl substituents.

- X-ray Crystallography: For closely related quinoxaline derivatives, crystallographic data reveal near-planar quinoxaline rings with slight deviations in fused ring systems, consistent with substitution patterns.

Summary of Research Findings and Synthetic Advantages

- The synthesis of 2,3-quinoxalinediamine derivatives with N,N'-di-2-propenyl substitution is straightforward, employing classical organic reactions with high yields and selectivity.

- Salt formation with 4-methylbenzenesulfonate enhances compound stability and facilitates isolation.

- The synthetic route allows for facile work-up and purification, making it suitable for scale-up and further biological evaluation.

- Computational studies on related quinoxaline derivatives indicate that electron-donating groups (like propenyl) at positions 2 and 3 can modulate biological activity, supporting the relevance of this synthetic approach.

Data Table: Comparison of Preparation Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Quinoxaline core synthesis | Condensation of o-phenylenediamine and diketone | Reflux in ethanol or acetic acid; 3–6 h |

| N-Alkylation reagent | Allyl bromide or chloride | 1.0–2.0 equivalents |

| Base | Potassium carbonate or sodium hydride | 1.5–2.0 equivalents |

| Solvent | DMF, DMSO | Polar aprotic solvents |

| Temperature | 0–50°C | Controlled to avoid side reactions |

| Salt formation acid | p-Toluenesulfonic acid | Stoichiometric amounts |

| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate mixtures |

| Yield | Overall yield | Typically >70% |

| Melting point (salt) | Indicative of purity | 140–160°C |

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Overview

2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate) is a chemical compound with diverse applications in scientific research, particularly in analytical chemistry and pharmacology. Its unique molecular structure allows it to function effectively in various methodologies, including chromatography and potential therapeutic avenues.

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate) is in the separation and analysis using HPLC techniques. The compound has been successfully analyzed using a reverse-phase HPLC method on a Newcrom R1 column.

Key Details :

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).

- Column Specifications : Utilizes smaller 3 µm particles for fast Ultra Performance Liquid Chromatography (UPLC) applications.

- Scalability : This method is scalable for preparative separation and suitable for pharmacokinetics studies, allowing for the isolation of impurities efficiently .

Potential Therapeutic Uses

Research into the pharmacological properties of 2,3-Quinoxalinediamine derivatives has indicated potential applications in treating various conditions due to their ability to interact with biological systems at the molecular level.

- Neuroprotection :

- Antioxidant Properties :

Case Study 1: HPLC Method Development

A study focused on developing an efficient HPLC method to analyze 2,3-Quinoxalinediamine derivatives demonstrated the effectiveness of the mobile phase combination in achieving high-resolution separations. The findings emphasized the importance of optimizing conditions such as pH and solvent composition to enhance peak resolution and detection sensitivity.

Case Study 2: Neuroprotective Studies

In a recent investigation into neuroprotective agents, derivatives of 2,3-Quinoxalinediamine were tested for their ability to inhibit excitotoxicity associated with NMDA receptor activation. The results indicated that certain modifications to the quinoxaline structure could significantly enhance neuroprotective efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of 2,3-quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of the propenyl groups enhances its ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor.

Comparison with Similar Compounds

Table 1: Key Molecular and Crystallographic Properties

*Calculated based on structural analysis.

Key Observations:

Core Structure: The target compound’s quinoxaline core contrasts with the aromatic amine in 2-Aminoanilinium tosylate and the urea-pyridine scaffold in Sorafenib Tosylate. Tosylate salts generally exhibit improved solubility in polar solvents compared to free bases, a critical factor in drug formulation (e.g., Sorafenib Tosylate’s use in oral tablets) .

Crystallographic Features: 2-Aminoanilinium tosylate crystallizes in a monoclinic system (space group P21/n), with lattice parameters a = 14.6392 Å, b = 5.7111 Å, and c = 17.5295 Å . Similar analysis for the quinoxaline derivative would require structural determination using programs like SHELXL or visualization tools like Mercury .

Functional and Application-Based Comparisons

- Its simple structure serves as a model for understanding hydrogen-bonding networks in tosylate salts .

- Sorafenib Tosylate: A clinically approved kinase inhibitor for renal and hepatocellular carcinoma. The tosylate counterion enhances bioavailability, demonstrating the role of sulfonate salts in drug development .

- Target Compound: The quinoxaline scaffold is associated with diverse bioactivities (e.g., antimicrobial, anticancer), though specific data for this derivative are lacking. Its propenyl groups may facilitate polymerization or metal coordination, suggesting applications in materials science.

Research Findings and Implications

Tosylate Utility: Tosylate salts are favored in drug development for their stability and solubility. Sorafenib Tosylate exemplifies this trend, with its success underpinned by optimized physicochemical properties .

Structural Insights: Programs like SHELX and Mercury are critical for resolving and visualizing crystal structures of complex tosylates, as seen in 2-Aminoanilinium tosylate .

Knowledge Gaps: The target compound’s biological activity, thermal stability, and detailed crystallography remain uncharacterized in the provided evidence.

Biological Activity

2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate) (CAS Number: 68239-12-3) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24N4O3S

- Molecular Weight : 412.511 g/mol

- InChI Key : FPYDDNRHDKVMTA-UHFFFAOYSA-N

- LogP : 2.63

These properties indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Pharmacological Properties

The biological activity of 2,3-Quinoxalinediamine derivatives has been studied primarily in the context of their potential as therapeutic agents. Key areas of interest include:

- Antimicrobial Activity : Studies suggest that quinoxaline derivatives exhibit significant antimicrobial properties against various bacterial strains. This is attributed to their ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways.

- Anticancer Potential : Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, they may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

- Neuroprotective Effects : Some studies have reported neuroprotective effects of quinoxaline derivatives, suggesting potential applications in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation in neuronal cells.

The mechanisms by which 2,3-Quinoxalinediamine exerts its biological effects are still under investigation but may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Interaction with DNA/RNA : It may bind to nucleic acids, disrupting replication and transcription processes in pathogens or cancer cells.

- Modulation of Cell Signaling Pathways : The compound might affect various signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of 2,3-Quinoxalinediamine:

- Antimicrobial Study :

- Anticancer Research :

- Neuroprotection :

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Quinoxalinediamine derivatives, and how can reaction conditions influence yield?

Answer: The synthesis of quinoxalinediamine derivatives typically involves condensation of 1,2-diamines with α-diketones or halogenated precursors. For example, 2,3-dichloroquinoxaline reacts with liquid ammonia at 90°C to yield 2,3-quinoxalinediamine in 95.5% yield . Substituted derivatives (e.g., N,N'-di-2-propenyl) may require additional steps, such as alkylation using allyl groups under controlled pH and temperature. Solvent choice (e.g., ethanol, rectified spirit) and reaction time significantly affect cyclization efficiency and purity .

Key Methodological Considerations:

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

- X-ray crystallography confirms molecular planarity and hydrogen-bonding patterns (e.g., intramolecular C–H···N interactions in N-substituted derivatives) .

- NMR spectroscopy (¹H/¹³C) identifies allyl substituents and sulfonate groups.

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) assesses stability under varying temperatures .

Q. What are the stability and storage recommendations for this compound?

Answer:

- Stability: Chemically stable under recommended storage conditions but sensitive to moisture and light.

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated environment. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the anti-proliferative activity of quinoxaline derivatives?

Answer: Quinoxaline hybrids (e.g., triazole-sulfonamide derivatives) are docked into enzyme active sites (e.g., kinases) using software like AutoDock Vina. Key steps:

Protein Preparation: Retrieve target structures (e.g., PDB ID 1ATP).

Ligand Optimization: Minimize energy of the quinoxaline derivative using DFT.

Docking Analysis: Identify binding affinities and residues critical for stabilization (e.g., π-π stacking with tyrosine residues) .

Q. How to resolve contradictions in reported yields for quinoxaline synthesis?

Answer: Discrepancies often arise from:

- Reagent purity (e.g., o-phenylenediamine hygroscopicity).

- Reaction scale (microscale vs. bulk synthesis).

- Catalyst use (e.g., acid vs. base conditions).

Mitigation Strategies:

Q. What role do substituents (e.g., allyl, sulfonate) play in modulating biological activity?

Answer:

Q. Can green chemistry approaches replace traditional solvents in synthesis?

Answer: Ethanol/water mixtures or ionic liquids (e.g., [BMIM][BF₄]) reduce toxicity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.